3-Chloro-1-(prop-2-yn-1-yl)-1,2-dihydropyrazin-2-one
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Overview
Description
3-Chloro-1-(prop-2-yn-1-yl)-1,2-dihydropyrazin-2-one is a chemical compound with the molecular formula C7H5ClN2O and a molecular weight of 168.58 g/mol This compound is known for its unique structure, which includes a chloro group, a prop-2-yn-1-yl group, and a dihydropyrazinone ring
Preparation Methods
The synthesis of 3-Chloro-1-(prop-2-yn-1-yl)-1,2-dihydropyrazin-2-one typically involves the reaction of secondary amines with propargyl bromides in the presence of potassium carbonate (K2CO3) in dimethylformamide (DMF) at room temperature (25-30°C) for 4-5 hours . This method ensures the formation of the desired compound with high yield and purity. Industrial production methods may involve similar reaction conditions but on a larger scale, with optimized parameters to enhance efficiency and reduce costs.
Chemical Reactions Analysis
3-Chloro-1-(prop-2-yn-1-yl)-1,2-dihydropyrazin-2-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of reduced derivatives.
Scientific Research Applications
3-Chloro-1-(prop-2-yn-1-yl)-1,2-dihydropyrazin-2-one has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 3-Chloro-1-(prop-2-yn-1-yl)-1,2-dihydropyrazin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects . The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.
Comparison with Similar Compounds
3-Chloro-1-(prop-2-yn-1-yl)-1,2-dihydropyrazin-2-one can be compared with other similar compounds, such as:
3-Chloro-4-(arylamino)-1-(prop-2-yn-1-yl)-1H-pyrrole-2,5-dione: This compound shares a similar structure but has different substituents, leading to distinct chemical and biological properties.
2-(5-Butyl-3-chloro-1-substituted-1H-pyrrol-2-yl)-1H-benzo[d]imidazole: This compound also contains a chloro group and a prop-2-yn-1-yl group but differs in its overall structure and applications.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in various fields of research.
Properties
Molecular Formula |
C7H5ClN2O |
---|---|
Molecular Weight |
168.58 g/mol |
IUPAC Name |
3-chloro-1-prop-2-ynylpyrazin-2-one |
InChI |
InChI=1S/C7H5ClN2O/c1-2-4-10-5-3-9-6(8)7(10)11/h1,3,5H,4H2 |
InChI Key |
NYWJECBJNQAUHF-UHFFFAOYSA-N |
Canonical SMILES |
C#CCN1C=CN=C(C1=O)Cl |
Origin of Product |
United States |
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